molecular formula C16H11ClN2O3 B7518384 N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide

N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide

Cat. No. B7518384
M. Wt: 314.72 g/mol
InChI Key: NMZQXSXGSVVMJS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide, also known as PHCCC, is a compound that has gained attention in recent years due to its potential use in scientific research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a protein in the brain that plays a role in regulating the release of glutamate, a neurotransmitter that is involved in many important physiological processes. In

Mechanism of Action

N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor. mGluR4 is primarily located in the cerebellum, a region of the brain that is involved in motor coordination and learning. By enhancing the activity of mGluR4, N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide can improve motor function and reduce drug-seeking behavior, as well as potentially improve mood regulation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has been shown to have several biochemical and physiological effects. It increases the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the striatum, a region of the brain that is involved in motor function. It also increases the activity of certain brain regions, such as the prefrontal cortex and the amygdala, that are involved in mood regulation and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide in lab experiments is that it is a highly specific modulator of mGluR4, which means that it can be used to study the role of this receptor in various physiological processes. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide. One direction is to further explore its potential use in treating neurological disorders, such as Parkinson's disease and addiction. Another direction is to study its effects on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems, which are involved in mood regulation. Additionally, more research is needed to understand the safety and efficacy of N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide in humans, which could pave the way for its use as a therapeutic agent in clinical settings.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide involves several steps. The first step is the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form 3-chlorobenzaldoxime. This is followed by the reaction of 3-chlorobenzaldoxime with 3-hydroxybenzaldehyde to form the isoxazole ring. Finally, the carboxamide group is introduced through the reaction of the isoxazole compound with chloroacetyl chloride and ammonia.

Scientific Research Applications

N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has also been studied for its potential use in treating depression and anxiety, as it has been shown to increase the activity of certain brain regions that are involved in mood regulation.

properties

IUPAC Name

N-(3-chlorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-11-4-2-5-12(8-11)18-16(21)14-9-15(22-19-14)10-3-1-6-13(20)7-10/h1-9,20H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQXSXGSVVMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

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